molecular formula C10H12N2O B1322662 1,2,3,4-Tetrahydroquinoline-2-carboxamide CAS No. 91842-88-5

1,2,3,4-Tetrahydroquinoline-2-carboxamide

Cat. No. B1322662
CAS RN: 91842-88-5
M. Wt: 176.21 g/mol
InChI Key: OFBPSKIFXNJCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-2-carboxamide is a chemical compound with the CAS Number: 91842-88-5 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is 1,2,3,4-tetrahydro-2-quinolinecarboxamide . The InChI Code is 1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.22 . It has a melting point of 115-117 degrees Celsius .

Scientific Research Applications

Application 1: Antioxidant and Corrosion Inhibitor

  • Summary of Application : 1,2,3,4-Tetrahydroquinoline-2-carboxamide is used as an antioxidant and corrosion inhibitor . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.

Application 2: AMPD2 Inhibition

  • Summary of Application : 1,2,3,4-Tetrahydroquinoline-2-carboxamide has been identified as a potential inhibitor of AMP deaminase 2 (AMPD2) . AMPD2 plays an important role in energy homeostasis and immuno-oncology.
  • Results or Outcomes : The use of 1,2,3,4-Tetrahydroquinoline-2-carboxamide as an AMPD2 inhibitor could potentially help clarify the physiological function of AMPD2 . The specific results or outcomes would depend on the nature of the study.

Application 3: Component in Dyes

  • Summary of Application : 1,2,3,4-Tetrahydroquinoline-2-carboxamide can be used as an active component in various dyes . Dyes are substances that impart color to a material. The color is typically resistant to washing or other forms of cleaning.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPSKIFXNJCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623262
Record name 1,2,3,4-Tetrahydroquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-2-carboxamide

CAS RN

91842-88-5
Record name 1,2,3,4-Tetrahydroquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-2-carboxamide
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-2-carboxamide
Reactant of Route 4
1,2,3,4-Tetrahydroquinoline-2-carboxamide
Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-2-carboxamide

Citations

For This Compound
5
Citations
H Jo, M Choi, AS Kumar, Y Jung, S Kim… - ACS Medicinal …, 2016 - ACS Publications
1,2,3,4-Tetrahydroquinolines have been identified as the most potent inhibitors of LPS-induced NF-κB transcriptional activity. To discover new molecules of this class with excellent …
Number of citations: 32 pubs.acs.org
CY Pyo, YUN Cheong-Yong… - 추계총회및학술 …, 2015 - scholar.kyobobook.co.kr
Number of citations: 0 scholar.kyobobook.co.kr
CF Raymond - Journal of the Chemical Society, Perkin Transactions …, 1990 - pubs.rsc.org
The new dihydroimidazoles 3-methyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinoline and 1-methyl-3,3a,4,5-tetrahydroimidazo[1,5-a]quinoline are efficiently and conveniently prepared …
Number of citations: 19 pubs.rsc.org
K Friedrich, M Zamkanei… - Journal für praktische …, 2000 - Wiley Online Library
Aliphatic α‐(acylamino)nitriles react with formic acid at room temperature to give the corresponding α‐(acylamino) carboxamides with concomitant formation of one mole of carbon …
Number of citations: 4 onlinelibrary.wiley.com
M Brindisi, S Butini, S Franceschini… - Journal of medicinal …, 2014 - ACS Publications
Combination of dopamine D 3 antagonism, serotonin 5-HT 1A partial agonism, and antagonism at 5-HT 2A leads to a novel approach to potent atypical antipsychotics. Exploitation of …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.